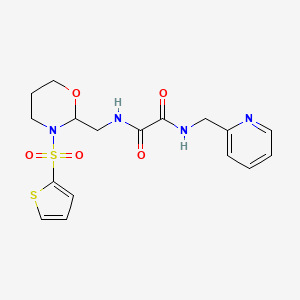

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles and pyrazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole or pyrazole ring can greatly affect the biological outcomes .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole and pyrazole rings with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Pyrazole is a five-membered heterocycle containing two nitrogen atoms . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Similarly, there are three sites for electrophilic attack in the pyrazole moiety .Physical and Chemical Properties Analysis

Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Design and Synthesis of Novel Compounds

Research has shown that compounds related to the specified chemical structure, including pyrazole and thiazole derivatives, have been synthesized and evaluated for their potential antibacterial and antifungal properties. For instance, novel analogs of pyrazole derivatives were designed, synthesized, and shown to display promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to explore the antimicrobial screening data and assess their cytotoxic activity against mammalian cell lines, indicating non-cytotoxic concentrations at effective antibacterial activity levels (Palkar et al., 2017).

Anticancer Applications

Synthesis and Evaluation of Anticancer Agents

The exploration of pyrazole derivatives for their potential anticancer activity is another significant area of research. For example, pyrazolopyrimidines and pyrazole nitrogen mustard nucleosides were synthesized and evaluated for their cytotoxic activity against cancer cell lines, highlighting the potential of these compounds as anticancer agents. The synthesis involves the glycosylation of certain pyrazole carboxylates with sugars, followed by treatment with methanolic ammonia or bis(2-chloroethyl)amine to yield compounds showing significant cytotoxic activity against HeLa cell cultures (García-López et al., 1979).

Mechanistic Studies and SAR

Structure-Activity Relationships (SAR)

The investigation into the structure-activity relationships of these compounds, especially in terms of their inhibitory properties and potential biological applications, is crucial. Molecular modeling studies have been undertaken to rationalize the structural determinants of activity, suggesting that the inhibitory potential of these compounds is primarily associated with their electrostatic properties. This includes the synthesis of pyrazole derivatives as potential inhibitors of photosynthetic electron transport, providing insights into the compounds' inhibitory mechanisms (Vicentini et al., 2005).

Mecanismo De Acción

Target of Action

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds and aromatic interactions .

Mode of Action

The exact effects would depend on the specific target and the nature of the interaction .

Biochemical Pathways

Pyrazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They have been found to have antibacterial, antifungal, anti-inflammatory, and antitumor activities among others .

Direcciones Futuras

Propiedades

IUPAC Name |

5-cyclopropyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c21-14(12-8-13(22-19-12)10-2-3-10)16-6-4-11-9-23-15(18-11)20-7-1-5-17-20/h1,5,7-10H,2-4,6H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKVTAKEJMUYLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)

![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2608075.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608078.png)

![8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)